1-[(4-Fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid
Overview
Description
1-[(4-Fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that combines a piperazine core with fluorophenyl and phenoxyphenyl substituents, and is often used in conjunction with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine typically involves multi-step organic synthesis. One common route starts with the preparation of the piperazine core, followed by the introduction of the fluorophenyl and phenoxyphenyl groups through nucleophilic substitution reactions. The final step often involves the formation of a salt with oxalic acid to enhance the compound’s stability and solubility.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. Key steps include:
Nucleophilic Substitution: Introduction of the fluorophenyl group using a fluorobenzyl halide and piperazine.
Coupling Reaction: Attachment of the phenoxyphenyl group through a coupling reaction, often facilitated by a palladium catalyst.
Salt Formation: Reaction with oxalic acid to form the final product, which can be purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the aromatic rings or the piperazine core.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and catalysts such as palladium on carbon are frequently employed.
Major Products:
Oxidation Products: N-oxides and hydroxylated derivatives.
Reduction Products: Reduced aromatic rings or modified piperazine core.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology and Medicine: In medicinal chemistry, 1-[(4-Fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is explored for its potential as a therapeutic agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry: Beyond pharmaceuticals, this compound can be used in the synthesis of specialty chemicals and materials, where its unique structural properties are advantageous.
Mechanism of Action
The mechanism by which 1-[(4-Fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine exerts its effects involves interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and phenoxyphenyl groups may enhance binding affinity and specificity, while the piperazine core can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine
- 1-[(4-Methylphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine
Uniqueness: The presence of the fluorine atom in 1-[(4-Fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine distinguishes it from similar compounds, potentially offering unique pharmacological properties such as increased metabolic stability and altered electronic effects, which can influence its biological activity and therapeutic potential.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O.C2H2O4/c25-22-11-9-20(10-12-22)18-26-13-15-27(16-14-26)19-21-5-4-8-24(17-21)28-23-6-2-1-3-7-23;3-1(4)2(5)6/h1-12,17H,13-16,18-19H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPGUPAUDOJNPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)OC4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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